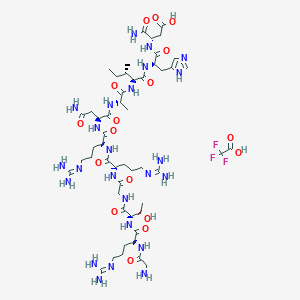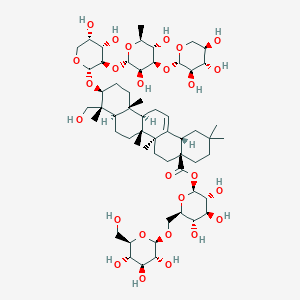
Decaisoside E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le décaïsoside E est un composé de saponine triterpénique principalement isolé de l'espèce végétale Cephalaria hirsuta . Les saponines triterpéniques sont connues pour leurs diverses activités biologiques, notamment leurs propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses. Le décaïsoside E a retenu l'attention en raison de ses applications thérapeutiques potentielles et de sa structure chimique unique.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse du décaïsoside E implique plusieurs étapes, commençant par l'extraction de la matière végétale brute. L'extrait de plante est soumis à des techniques chromatographiques pour isoler le composé pur. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le méthanol et l'eau, et le processus est effectué à des températures contrôlées pour assurer la stabilité du composé .
Méthodes de production industrielle : La production industrielle de décaïsoside E est encore en phase de recherche, les efforts étant axés sur l'optimisation des processus d'extraction et de purification. L'utilisation de techniques chromatographiques avancées, telles que la chromatographie liquide haute performance (HPLC), est explorée pour améliorer le rendement et la pureté du décaïsoside E .
Analyse Des Réactions Chimiques
Types de réactions : Le décaïsoside E subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut être réduit pour former différents dérivés réduits.
Substitution : Le décaïsoside E peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés.
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du décaïsoside E, chacun ayant des activités biologiques distinctes .
4. Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour étudier la relation structure-activité des saponines triterpéniques.
Biologie : Le décaïsoside E présente des propriétés antimicrobiennes et anti-inflammatoires significatives, ce qui en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Médecine : La recherche a montré son potentiel en thérapie anticancéreuse en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.
Industrie : Le composé est exploré pour son utilisation dans les formulations cosmétiques en raison de ses propriétés protectrices de la peau
5. Mécanisme d'action
Le mécanisme d'action du décaïsoside E implique son interaction avec les membranes cellulaires et les protéines. Il exerce ses effets en :
Activité antioxydante : Le décaïsoside E élimine les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs.
Action anti-inflammatoire : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires.
Activité antimicrobienne : Le composé perturbe les membranes cellulaires microbiennes, conduisant à la lyse cellulaire
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the structure-activity relationship of triterpene saponins.
Biology: Decaisoside E exhibits significant antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in anticancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: The compound is being explored for its use in cosmetic formulations due to its skin-protective properties
Mécanisme D'action
The mechanism of action of Decaisoside E involves its interaction with cellular membranes and proteins. It exerts its effects by:
Antioxidant Activity: this compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis
Comparaison Avec Des Composés Similaires
Le décaïsoside E est comparé à d'autres saponines triterpéniques telles que :
- Aristatoside A
- Aristatoside B
- Macranthoside A
Unicité : Le décaïsoside E se distingue par sa liaison glycosidique unique et l'arrangement spécifique des fragments de sucre, qui contribuent à ses activités biologiques distinctes .
Conclusion
Le décaïsoside E est un composé prometteur avec des applications diverses en chimie, biologie, médecine et industrie. Sa structure chimique unique et ses activités biologiques en font un sujet précieux pour la recherche et le développement futurs.
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Propriétés
Formule moléculaire |
C58H94O26 |
|---|---|
Poids moléculaire |
1207.3 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H94O26/c1-24-34(63)45(82-48-41(70)35(64)27(61)20-75-48)44(73)50(78-24)83-46-36(65)28(62)21-76-51(46)81-33-11-12-54(4)31(55(33,5)23-60)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-49-43(72)40(69)38(67)30(80-49)22-77-47-42(71)39(68)37(66)29(19-59)79-47/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,54-,55-,56+,57+,58-/m0/s1 |
Clé InChI |
DQDTUCJCIHGIOL-XSGUKHGCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)
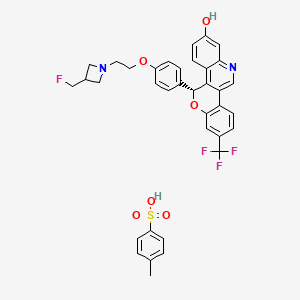

![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
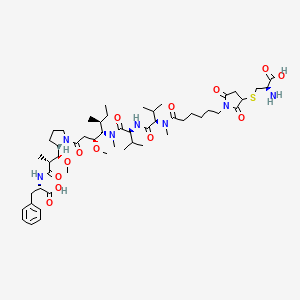

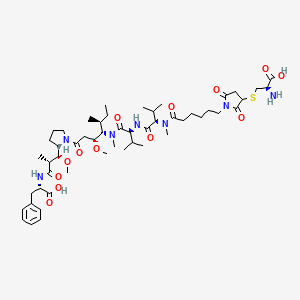
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
